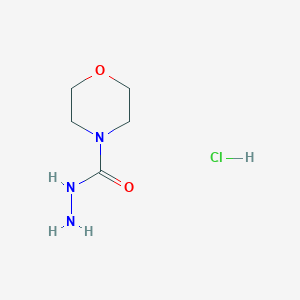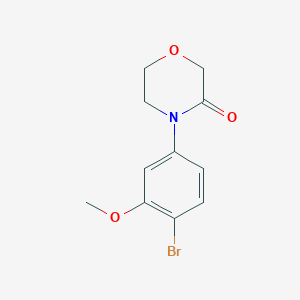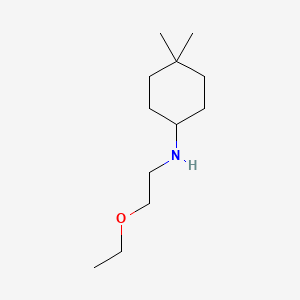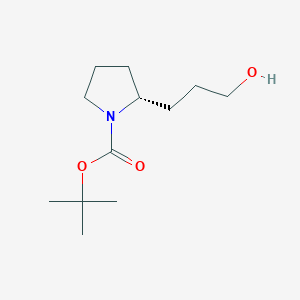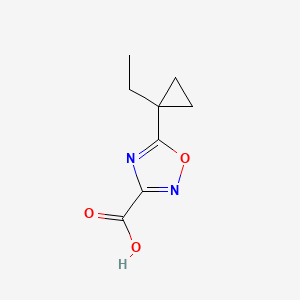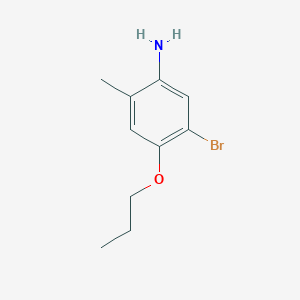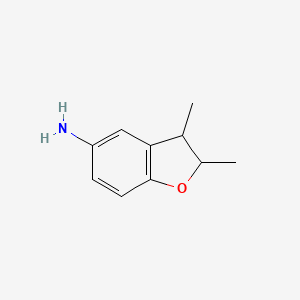
(2R)-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methylbutanenitrile is an organic compound with the molecular formula C5H9N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Methylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of ®-2-Methylbutanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form ®-2-Methylbutyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield ®-2-Methylbutanenitrile.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylbutanenitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methylbutanenitrile: The enantiomer of ®-2-Methylbutanenitrile with different spatial arrangement.
2-Methylpropanenitrile: A structural isomer with a different carbon chain arrangement.
3-Methylbutanenitrile: Another structural isomer with the cyano group attached to a different carbon atom.
Uniqueness
®-2-Methylbutanenitrile is unique due to its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. This uniqueness is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.
Eigenschaften
CAS-Nummer |
137120-33-3 |
|---|---|
Molekularformel |
C5H9N |
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
(2R)-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
RCEJCSULJQNRQQ-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@@H](C)C#N |
Kanonische SMILES |
CCC(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


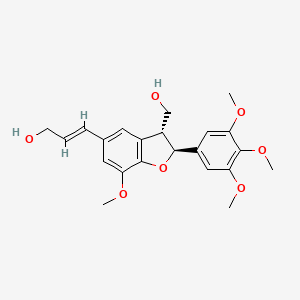
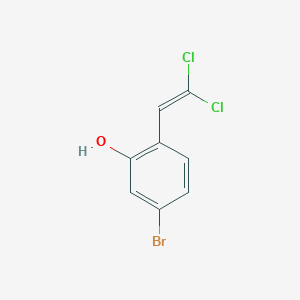
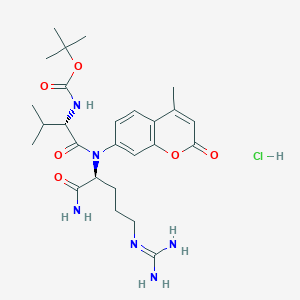

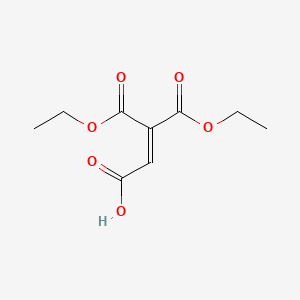

![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
